Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate is a complex organic compound known for its intricate structure and diverse applications. This compound features a benzofuran ring, which is a fused aromatic system, and is often studied for its potential in various scientific fields, including drug development and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is known for its high yield and fewer side reactions . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the proper formation of the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate has shown immense potential in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate exerts its effects involves its interaction with specific molecular targets. The benzofuran ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
N-isoindoline-1,3-dione derivatives: Used in pharmaceutical synthesis and known for their diverse chemical reactivity.
Uniqueness
Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate is unique due to its specific benzofuran structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-18(23)11-8-6-10(7-9-11)17(22)20-14-12-4-2-3-5-13(12)25-15(14)16(19)21/h2-9H,1H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVRRKKEECWCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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